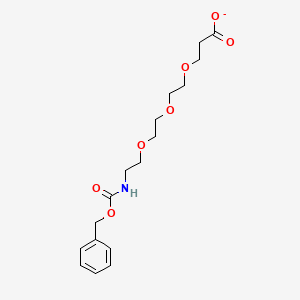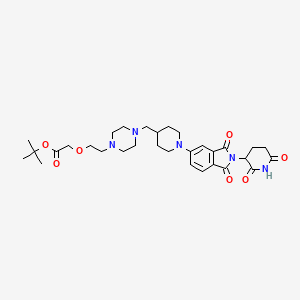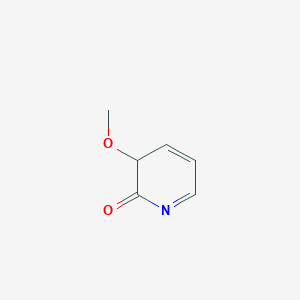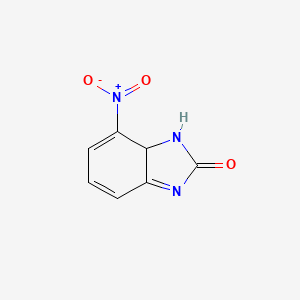
5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-N-amido-PEG3-acid is a polyethylene glycol derivative that contains a carbobenzoxy-protected amino group and a terminal carboxylic acid group. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic properties and ability to form stable amide bonds .
Preparation Methods
Cbz-N-amido-PEG3-acid is synthesized through a series of chemical reactions involving polyethylene glycol and carbobenzoxy-protected amine. The synthetic route typically involves the following steps:
Activation of the Carboxylic Acid Group: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The activated carboxylic acid group reacts with a primary amine group to form a stable amide bond.
Protection and Deprotection: The amino group is protected with a carbobenzoxy group, which can be selectively removed under acidic conditions to expose the amine group
Chemical Reactions Analysis
Cbz-N-amido-PEG3-acid undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds
Deprotection: The carbobenzoxy-protected amino group can be deprotected under acidic conditions to expose the free amine group
Substitution Reactions: The exposed amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Scientific Research Applications
Cbz-N-amido-PEG3-acid has a wide range of scientific research applications, including:
Drug Delivery: The hydrophilic polyethylene glycol spacer increases the solubility of drug molecules in aqueous media, making it an ideal candidate for drug delivery systems
Bioconjugation: The compound is used as a linker for bioconjugation, allowing for the attachment of drug molecules, targeting ligands, or other functional moieties.
Polymer Chemistry: It is used in the synthesis of various polymeric materials for biomedical applications
Protein Modification: The compound is used to modify proteins and peptides to improve their pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of Cbz-N-amido-PEG3-acid involves the formation of stable amide bonds with primary amine groups. The carbobenzoxy-protected amino group can be selectively removed under acidic conditions to expose the free amine group, allowing for further conjugation with drug molecules or other functional moieties . The polyethylene glycol spacer increases the solubility of the resulting conjugates in aqueous media, enhancing their bioavailability and stability .
Comparison with Similar Compounds
Cbz-N-amido-PEG3-acid is unique due to its combination of a carbobenzoxy-protected amino group and a terminal carboxylic acid group linked through a polyethylene glycol spacer. Similar compounds include:
Cbz-N-amido-PEG1-acid: Contains a shorter polyethylene glycol spacer.
Cbz-N-amido-PEG2-acid: Contains a slightly longer polyethylene glycol spacer.
Cbz-N-amido-PEG4-acid: Contains a longer polyethylene glycol spacer.
Cbz-N-amido-PEG6-acid: Contains an even longer polyethylene glycol spacer.
These similar compounds differ in the length of the polyethylene glycol spacer, which affects their solubility and bioavailability properties .
Properties
Molecular Formula |
C17H24NO7- |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)/p-1 |
InChI Key |
SBHUTZVKPJPFBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)

![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)


![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)


